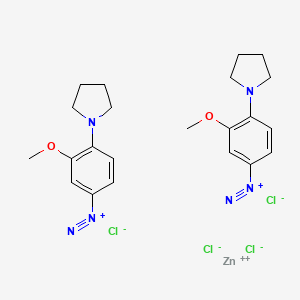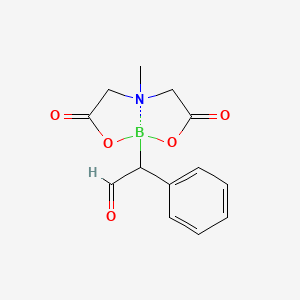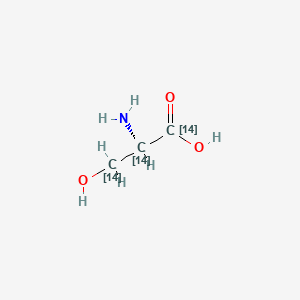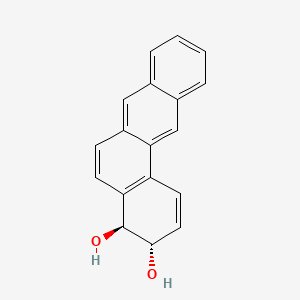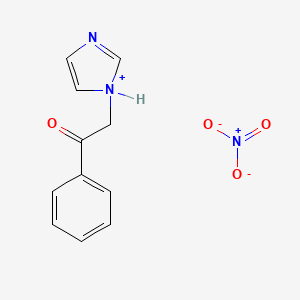
Acetophenone, 2-(1-imidazolyl)-, nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETOPHENONE,2-(1-IMIDAZOLYL)-,NITRATE is a chemical compound that features an acetophenone moiety linked to an imidazole ring, with a nitrate group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETOPHENONE,2-(1-IMIDAZOLYL)-,NITRATE typically involves the reaction of imidazole with acetophenone derivatives. One common method involves the use of 4’-chloroacetophenone and imidazole in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent like methanol or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of ACETOPHENONE,2-(1-IMIDAZOLYL)-,NITRATE may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization from dichloromethane and hexane .
Chemical Reactions Analysis
Types of Reactions
ACETOPHENONE,2-(1-IMIDAZOLYL)-,NITRATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
ACETOPHENONE,2-(1-IMIDAZOLYL)-,NITRATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ACETOPHENONE,2-(1-IMIDAZOLYL)-,NITRATE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(1-Imidazolyl)acetophenone: Similar structure but lacks the nitrate group.
4’-(Imidazol-1-yl)acetophenone: Another derivative with a different substitution pattern on the phenyl ring
Uniqueness
ACETOPHENONE,2-(1-IMIDAZOLYL)-,NITRATE is unique due to the presence of the nitrate group, which can impart different chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications where such properties are desired .
Properties
CAS No. |
97805-08-8 |
|---|---|
Molecular Formula |
C11H11N3O4 |
Molecular Weight |
249.22 g/mol |
IUPAC Name |
2-(1H-imidazol-1-ium-1-yl)-1-phenylethanone;nitrate |
InChI |
InChI=1S/C11H10N2O.NO3/c14-11(8-13-7-6-12-9-13)10-4-2-1-3-5-10;2-1(3)4/h1-7,9H,8H2;/q;-1/p+1 |
InChI Key |
MATZBXZUSOMCFL-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[NH+]2C=CN=C2.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



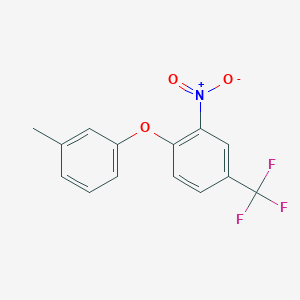
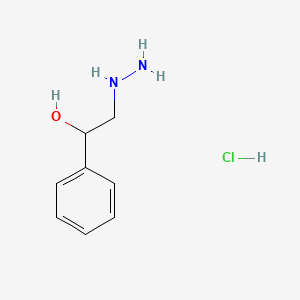
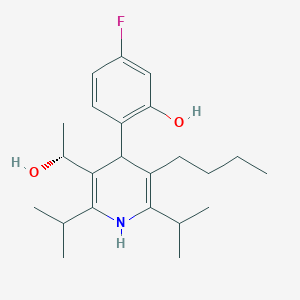
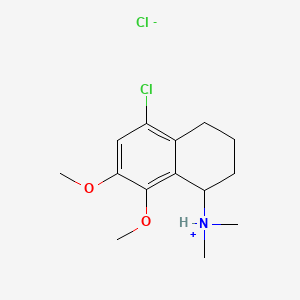
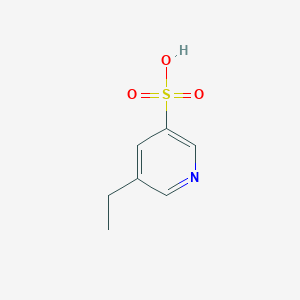
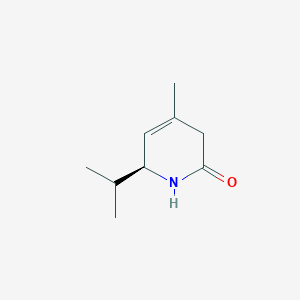
![(3R,4R)-4-Benzoyloxy-3-(1-tert-butyldimethlsilyloxy]ethyl)azetidin-2-one](/img/structure/B13788112.png)
![1-Oxa-4-thia-7-aza-spiro[4.4]nonane hydrochloride](/img/structure/B13788115.png)
![benzyl N-[4-[methoxy(methyl)amino]-4-oxobutyl]-N-methylcarbamate](/img/structure/B13788116.png)
